molecular formula C15H13N5O2 B11810144 N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Cat. No.: B11810144
M. Wt: 295.30 g/mol
InChI Key: PNHCHZDZBOSTSH-UHFFFAOYSA-N
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Description

N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a chemical compound based on the 1,2,4-triazole scaffold, a structure recognized for its significant versatility and broad utility in medicinal chemistry and drug discovery research . The 1,2,4-triazole core is a privileged pharmacophore in pharmaceutical research due to its ability to engage in key molecular interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions . This molecular framework is found in numerous approved therapeutics and is extensively investigated for developing new active molecules. Derivatives structurally similar to this compound have been identified as potent inhibitors of key enzymatic pathways. Notably, 1H-1,2,4-triazol-3-yl-anilines have been reported as novel and potent ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2) . Such inhibitors are of high interest in oncology research for their role in targeting angiogenesis. Furthermore, the 1,2,4-triazole moiety is a hallmark of several clinical antifungal agents (e.g., fluconazole, voriconazole), which function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical component of ergosterol biosynthesis . This established mechanism of action makes triazole-based compounds a primary focus for developing new agents to combat multidrug-resistant fungal pathogens and biofilm-associated infections . Beyond these areas, research into 1,2,4-triazole derivatives extends to their potential as anticancer agents and their use in material science, such as in the development of compounds with nonlinear optical (NLO) properties . This product is intended for research purposes only.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline

InChI

InChI=1S/C15H13N5O2/c21-20(22)13-8-4-5-11(9-13)15-17-14(18-19-15)10-16-12-6-2-1-3-7-12/h1-9,16H,10H2,(H,17,18,19)

InChI Key

PNHCHZDZBOSTSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline, a compound containing a triazole moiety, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3-nitrophenyl derivatives with triazole intermediates. The reaction conditions often include various catalysts and solvents to optimize yield and purity. For instance, a study reported the successful synthesis of related triazole compounds via microwave-assisted methods, which enhanced reaction efficiency and product yield .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For example, compounds similar to this compound have shown significant antibacterial effects against various bacterial strains. In vitro tests demonstrated that these compounds exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus1.56
Escherichia coli6.25
Bacillus subtilis1.56

Anticancer Activity

Research indicates that triazole-containing compounds possess anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against non-small cell lung cancer cells with IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may have neuroprotective effects. Compounds with similar structures have been reported to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's . Mechanistic studies revealed that these compounds could inhibit pathways involved in neuroinflammation and amyloid-beta aggregation.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Triazole derivatives often act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions between triazole compounds and target proteins such as AChE and DNA gyrase. These interactions are crucial for their antimicrobial and neuroprotective activities .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Antibacterial Efficacy : A study evaluating the antibacterial properties of various triazole derivatives found that modifications at the phenyl ring significantly influenced activity. The presence of electron-withdrawing groups like nitro increased potency against resistant bacterial strains .
  • Anticancer Activity : Another investigation into the anticancer potential of triazole derivatives showed that specific substitutions led to enhanced cytotoxicity against lung cancer cells. The structure–activity relationship (SAR) suggested that the position and nature of substituents on the triazole ring are critical for activity .

Scientific Research Applications

N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline exhibits significant biological activities that make it a candidate for further pharmacological exploration:

Anticancer Activity : Research has indicated that compounds containing triazole rings exhibit anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties : The compound may also possess antimicrobial activity against a range of pathogens. Studies have reported that triazole derivatives demonstrate efficacy against bacteria and fungi, making them valuable in developing new antimicrobial agents .

Mechanism of Action : The mechanism by which this compound exerts its effects may involve interaction with specific enzymes or receptors in cancer or microbial cells. The nitro group can enhance electron affinity, potentially increasing binding interactions with biological targets .

Case Studies

Several studies have documented the application of triazole derivatives in medicinal chemistry:

  • Anticancer Studies : A study demonstrated that a related triazole compound exhibited significant growth inhibition in cancer cell lines (e.g., SNB-19 and OVCAR-8), suggesting that this compound could have similar effects .
  • Antimicrobial Research : Another study highlighted the effectiveness of triazole derivatives against resistant strains of bacteria and fungi. This underscores the potential for this compound in treating infections caused by resistant pathogens .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitrophenyl substituent undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine derivative. This reaction modifies electronic properties and enhances biological interactions.

Reaction Conditions Products Key Observations
H₂ (1–3 atm), Pd/C catalyst, EtOH, 25–50°CN-((5-(3-Aminophenyl)-1H-1,2,4-triazol-3-yl)methyl)anilineComplete conversion in 6–8 hours; amine confirmed via FT-IR (ν<sub>NH2</sub> at 3400 cm⁻¹)
NaBH₄/CuCl₂, MeOH, reflux Partial reduction to hydroxylamine intermediateRequires stoichiometric control to avoid over-reduction

The nitro-to-amine transformation increases solubility in polar solvents and enables further functionalization (e.g., azo coupling) .

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole’s N1 and N2 positions participate in alkylation or arylation reactions under basic conditions.

Reagents Site of Substitution Outcome
CH₃I, K₂CO₃, DMF, 60°CN1-methylationEnhanced lipophilicity; confirmed via ¹H NMR (δ 3.45 ppm, singlet)
4-Chlorobenzyl bromide, Et₃N, THF N2-arylationImproved thermal stability (TGA data: ΔT<sub>dec</sub> +15°C)

Alkylation at N1 is favored due to steric and electronic factors, while N2 modifications require stronger bases .

Electrophilic Aromatic Substitution (EAS) on the Aniline Ring

The aniline’s para position undergoes halogenation or nitration, directed by the amino group’s activating effects.

Reagents Reaction Regioselectivity
Br₂, FeBr₃, CH₂Cl₂, 0°CBromination at C4 of anilineSingle regioisomer (confirmed via X-ray)
HNO₃/H₂SO₄, 0–5°C Nitration at C4Competing oxidation of triazole limits yield

Steric hindrance from the triazole-methyl group suppresses ortho substitution.

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes, forming bis-triazole derivatives.

Conditions Dipolarophile Application
CuSO₄/NaAsc, H₂O:THF, RT PhenylacetyleneClick chemistry for bioconjugation; 85% yield
Ru-catalyzed, microwave CyclooctyneStrain-promoted reaction; avoids copper

These reactions are critical for developing pharmaceutical conjugates .

Oxidation Reactions

The benzylic CH₂ group (linking triazole and aniline) is susceptible to oxidation:

Oxidizing Agent Product Mechanistic Insight
KMnO₄, H₂O, 100°CKetone derivativeOver-oxidation to carboxylic acid occurs at higher temperatures
CrO₃, AcOH, 25°C Aldehyde intermediateControlled oxidation requires low temperatures

Oxidation products show altered π-stacking capabilities, impacting crystallinity .

Acid/Base-Mediated Tautomerism

The triazole ring exhibits annular tautomerism, influencing reactivity:

pH Conditions Dominant Tautomer Characterization
pH < 4 (HCl) 1H-1,2,4-triazol-3-yl (N1-H)¹⁵N NMR shows N1 protonation
pH > 10 (NaOH) 4H-1,2,4-triazol-3-yl (N4-H)IR ν<sub>NH</sub> shifts from 3150 to 3050 cm⁻¹

Tautomeric states affect hydrogen-bonding patterns and metal-coordination sites .

Key Structural Insights from Analogous Compounds

  • Bond lengths : C–N bonds in the triazole range from 1.31–1.38 Å (X-ray data), indicating partial double-bond character.

  • Dihedral angles : The 3-nitrophenyl and aniline rings are nearly orthogonal (85–90°), minimizing conjugation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitro Group Positional Isomers

The position of the nitro group on the phenyl ring significantly impacts physicochemical and biological properties. For example:

Compound Name Nitro Position Molecular Formula Molecular Weight Melting Point (°C) Yield/Purity Key Differences
N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline meta C15H12N5O2 294.29 Not reported Not reported Higher dipole moment due to asymmetric nitro placement
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline para C15H13N5O2 295.3 Not reported 97% purity Enhanced crystallinity due to para symmetry

The para-nitro isomer () exhibits higher synthetic purity (97%), likely due to reduced steric hindrance during crystallization. The meta-nitro variant may display greater solubility in polar solvents due to its asymmetric charge distribution .

Triazole Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole

The 1,2,4-triazole core in the target compound differs from 1,2,3-triazole derivatives (e.g., 2-Fluoro-N-methyl-N-[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aniline, ). Key distinctions include:

  • Hydrogen Bonding : 1,2,4-Triazoles form stronger intermolecular hydrogen bonds due to the availability of two adjacent nitrogen atoms, enhancing thermal stability .
  • Electronic Effects : 1,2,3-Triazoles (e.g., ) often exhibit reduced electron density at the triazole ring, affecting reactivity in substitution reactions .

Substituent Effects on Physicochemical Properties

Nitro vs. Trifluoromethyl Groups

Replacing the nitro group with a trifluoromethyl group (e.g., N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline, ) increases lipophilicity (logP: 3.8 vs. 2.1 for nitro derivatives) but reduces polar surface area, impacting membrane permeability .

Methyl and Halogen Substituents

Methyl groups (e.g., N′-{5-[(3,4-Dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylimidoformamide, ) enhance steric bulk, reducing solubility (e.g., 0.12 mg/mL in water) compared to nitro derivatives (0.45 mg/mL) . Chloro-substituted analogs () show higher melting points (e.g., 165–167°C) due to halogen-driven crystal packing .

Core Heterocycle Variations

Triazole vs. Tetrazole

Tetrazole derivatives (e.g., 2-alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles, ) exhibit higher acidity (pKa ≈ 4.5) compared to triazoles (pKa ≈ 8.2), making them more reactive in ionic interactions .

Pyrazole and Isoxazole Derivatives

Pyrazole-containing compounds (e.g., N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline, ) lack the triazole’s hydrogen-bonding capacity, resulting in lower thermal stability (decomposition at 120°C vs. 180°C for triazoles) .

Preparation Methods

Cyclization of Hydrazine Derivatives with Nitriles

The most common method involves reacting hydrazine derivatives with nitriles under acidic or basic conditions. For example, 3-nitrobenzonitrile can undergo cyclization with hydrazine hydrate in the presence of ammonium acetate as a catalyst. This reaction typically proceeds at 80–100°C for 6–12 hours, yielding 5-(3-nitrophenyl)-1H-1,2,4-triazole as the intermediate.

Key Reaction Parameters :

ReactantCatalystTemperatureTimeYield
3-NitrobenzonitrileNH₄OAc90°C8 hrs68%
Hydrazine hydrate-Reflux10 hrs72%

Alternative Route: Cyclocondensation of Amidrazones

Amidrazones derived from 3-nitrobenzoyl chloride can react with formamidine acetate under microwave irradiation to accelerate triazole formation. This method reduces reaction time to 30–60 minutes with comparable yields (65–70%).

Chlorinating AgentSolventTemperatureTimeYield
SOCl₂DCM0°C → RT2 hrs85%
PCl₅TolueneReflux4 hrs78%

Nitration Strategies for Regioselectivity

While the 3-nitrophenyl group is often introduced early, post-triazole nitration remains viable for specific substrates. Directed ortho-metallation (DoM) techniques using directing groups (e.g., trimethylsilyl) enable precise nitration at position 3 of the phenyl ring.

Nitration Conditions :

Nitrating AgentSolventTemperatureRegioselectivity (3-nitro:4-nitro)
HNO₃/H₂SO₄H₂O/AcOH0–5°C8:2
Acetyl nitrateCH₂Cl₂-10°C9:1

Industrial-Scale Production Considerations

Large-scale synthesis demands cost-effectiveness and reproducibility. Continuous flow reactors have been adapted for triazole cyclization, reducing reaction times by 50% and improving yields to 75–80%. Automated crystallization systems ensure high purity (>99%) by controlling cooling rates and solvent ratios.

Process Metrics :

ParameterBatch MethodFlow Chemistry
Cycle Time12 hrs4 hrs
Yield68%78%
Purity97%99.5%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of key methods:

MethodStepsTotal YieldPurityScalability
Cyclization + Reductive Amination345%98%High
Chloromethyl Substitution455%99%Moderate
Flow-Assisted Synthesis362%99.5%Very High

Challenges and Mitigation Strategies

  • Nitrophenyl Stability : The electron-withdrawing nitro group can destabilize intermediates. Low-temperature nitration (≤5°C) and inert atmospheres prevent decomposition.

  • Triazole Ring Sensitivity : Avoiding strong acids during later stages preserves ring integrity.

  • Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes residual aniline and regioisomers.

Q & A

Basic: What are the optimal synthetic routes for N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions. For example, nitro-substituted phenyl groups can be introduced using 3-nitrobenzaldehyde as a precursor .
  • Step 2: Functionalization at the triazole C3 position via alkylation or nucleophilic substitution. A methylene linker (CH₂) is introduced using bromomethyl intermediates, followed by coupling with aniline .
  • Key Optimization:
    • Temperature Control: Maintain 60–80°C during cyclization to avoid side products (e.g., over-nitration or decomposition) .
    • Catalysts: Use triethylamine or DMAP to enhance reaction efficiency in coupling steps .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationHCl (conc.), reflux, 4h72
AlkylationK₂CO₃, DMF, 60°C, 6h68

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers look for?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Triazole protons: Singlets at δ 8.2–8.5 ppm (C5-H) and δ 7.9–8.1 ppm (C3-CH₂) .
    • Aniline NH₂: Broad signal at δ 5.5–6.0 ppm, which disappears upon D₂O exchange .
    • 3-Nitrophenyl group: Aromatic protons as doublets at δ 7.5–8.3 ppm; nitro group causes deshielding .
  • IR Spectroscopy:
    • Strong absorption at 1520–1550 cm⁻¹ (C=N stretch of triazole) and 1340–1380 cm⁻¹ (NO₂ symmetric/asymmetric stretches) .
  • Mass Spectrometry (HRMS):
    • Molecular ion [M+H]⁺ should match the calculated exact mass (e.g., C₁₅H₁₂N₅O₂ requires m/z 294.0984) .

Table 2: Key Spectral Data

TechniqueKey Peaks/BandsStructural AssignmentReference
¹H NMRδ 8.3 ppm (s, 1H)Triazole C5-H
IR1535 cm⁻¹C=N (triazole)

Advanced: How does the presence of the 3-nitrophenyl group influence the electronic properties and reactivity of the triazole ring in this compound?

Methodological Answer:

  • Electronic Effects:
    • The nitro group is a strong electron-withdrawing group (EWG), reducing electron density on the triazole ring. This increases electrophilicity at the C3 and C5 positions, facilitating nucleophilic substitution or cross-coupling reactions .
    • DFT calculations (e.g., using Gaussian 09) show decreased HOMO-LUMO gaps (ΔE ≈ 3.5 eV), enhancing charge-transfer interactions in biological systems .
  • Reactivity Implications:
    • Stabilizes intermediates in SNAr reactions due to resonance withdrawal.
    • Enhances hydrogen-bonding capacity with biomolecular targets (e.g., enzymes), as shown in docking studies .

Advanced: What computational methods can predict the biological activity of this compound, and how do molecular docking studies inform potential therapeutic applications?

Methodological Answer:

  • PASS Program: Predicts biological activity profiles (e.g., antifungal, anticancer) by comparing structural motifs to known bioactive compounds. For this compound, PASS predicts >70% probability of kinase inhibition .
  • Molecular Docking (AutoDock Vina):
    • Target Selection: Prioritize enzymes with nitro-aromatic binding pockets (e.g., cytochrome P450, fungal CYP51).
    • Key Interactions:
  • Nitro group forms hydrogen bonds with Thr260 (CYP51).
  • Triazole ring participates in π-π stacking with heme cofactors .
    • Validation: Compare docking scores (ΔG ≤ -8.0 kcal/mol) to positive controls (e.g., fluconazole).

Table 3: Docking Scores for Antifungal Targets

Target ProteinDocking Score (kcal/mol)Reference
CYP51 (C. albicans)-8.5
Human Topoisomerase II-7.2

Advanced: How can researchers resolve contradictions in reported biological activities of similar triazole derivatives, and what experimental validations are necessary?

Methodological Answer:

  • Data Contradiction Analysis:
    • Comparative Assays: Use standardized protocols (e.g., CLSI M27 for antifungals) to minimize variability in MIC values .
    • Structural Confounders: Check for impurities (e.g., unreacted nitro precursors) via HPLC-MS, which may skew activity data .
  • Validation Workflow:
    • Re-synthesize Compounds: Ensure batch-to-batch consistency (e.g., ≥95% purity).
    • Dose-Response Curves: Test across 3–4 log concentrations to confirm IC₅₀ trends.
    • Mechanistic Studies: Use fluorescence quenching or SPR to validate target engagement .

Example: A 2022 study resolved conflicting antifungal data by identifying trace thiourea byproducts in impure batches, which artificially elevated MIC values .

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